![molecular formula C4H9NO3 B3326640 isopropyl N-hydroxycarbamate CAS No. 27108-52-7](/img/structure/B3326640.png)
isopropyl N-hydroxycarbamate
Description
Isopropyl N-hydroxycarbamate is a type of carbamate, a category of organic compounds with the general formula R2NC(O)OR . Carbamates are formally derived from carbamic acid (NH2COOH). The term includes organic compounds (e.g., the ester ethyl carbamate), formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .
Synthesis Analysis
The synthesis of N-substituted ureas, which include carbamates like isopropyl N-hydroxycarbamate, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the reaction of hydroxylamine and alkyl chloroformates in alkaline media to form N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines, successively .Molecular Structure Analysis
The molecular structure of isopropyl N-hydroxycarbamate consists of 9 Hydrogen atom(s), 4 Carbon atom(s), 1 Nitrogen atom(s) and 3 Oxygen atom(s) - a total of 17 atom(s) . The molecular weight of isopropyl N-hydroxycarbamate is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
The reactions of N-hydroxycarbamates involve the formation of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines when reacted with alkyl chloroformates in alkaline media . No evidence of a Lossen-type rearrangement during the acid and alkaline hydrolysis of these hydroxylamino-derivatives was seen .properties
IUPAC Name |
propan-2-yl N-hydroxycarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(2)8-4(6)5-7/h3,7H,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDGKHKJECDYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl N-hydroxycarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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